

Irdabisant Hydrochloride: A Deep Dive into its Wake-Promoting Effects

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Compound of Interest		
Compound Name:	Irdabisant Hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Irdabisant hydrochloride (CEP-26401) is a potent and selective histamine H3 receptor (H3R) antagonist/inverse agonist that has demonstrated significant wake-promoting and cognitive-enhancing properties in preclinical and clinical studies. This technical guide provides a comprehensive overview of the pharmacology, mechanism of action, and preclinical and clinical evidence supporting the effects of irdabisant on wakefulness. Detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows are presented to offer a thorough understanding of this compound for research and drug development professionals.

Introduction

The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in regulating the release of histamine and other key neurotransmitters involved in arousal and cognition, such as acetylcholine and dopamine.[1] As an antagonist/inverse agonist at the H3 receptor, **irdabisant hydrochloride** effectively blocks the inhibitory effects of these receptors, leading to increased levels of pro-wakefulness neurotransmitters in the brain.[2] This mechanism of action has positioned irdabisant as a promising therapeutic candidate for disorders characterized by excessive sleepiness.



Pharmacology and Mechanism of Action

Irdabisant hydrochloride is a selective and orally active compound that readily penetrates the blood-brain barrier.[3] It exhibits high affinity for both rat and human H3 receptors, acting as both an antagonist and an inverse agonist.[3][4]

Receptor Binding and Functional Activity

Irdabisant demonstrates potent binding affinity and functional antagonism/inverse agonism at the histamine H3 receptor. The key pharmacological parameters are summarized in the table below.

Parameter	Species/System	Value	Reference(s)
Binding Affinity (Ki)			
Rat H3R	7.2 nM	[3]	_
Human H3R	2.0 nM	[3]	_
Rat Brain Membranes	2.7 ± 0.3 nM	[4]	
Antagonist Activity (Kb,app)			
Rat H3R	1.0 nM	[3]	
Human H3R	0.4 nM	[3]	-
Inverse Agonist Activity (EC50)			
Rat H3R	2.0 nM	[3]	
Human H3R	1.1 nM	[3]	

Selectivity

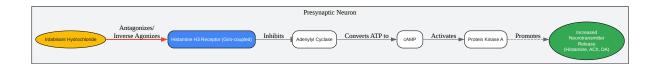
Irdabisant displays a favorable selectivity profile with significantly lower activity at other receptors and enzymes, minimizing the potential for off-target effects.



Off-Target	Parameter	Value	Reference(s)
hERG Current	IC50	13.8 μΜ	[3]
Muscarinic M2 Receptor	Ki	$3.7 \pm 0.0 \mu M$	[3]
Adrenergic α1A Receptor	Ki	9.8 ± 0.3 μM	[3]
Dopamine Transporter	Ki	11 ± 2 μM	[3]
Norepinephrine Transporter	Ki	10 ± 1 μM	[3]
Phosphodiesterase PDE3	IC50	15 ± 1 μM	[3]
Cytochrome P450 Enzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4)	IC50	> 30 µM	[3]

Signaling Pathway

As an H3 receptor antagonist/inverse agonist, irdabisant modulates downstream signaling cascades. The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o pathway. Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. By blocking this receptor, irdabisant prevents this inhibitory effect, leading to a relative increase in neuronal activity and neurotransmitter release.





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Irdabisant's Mechanism of Action at the H3 Receptor.

Preclinical Evidence for Wakefulness

A battery of preclinical studies in rodent models has demonstrated the wake-promoting effects of irdabisant.

In Vivo Efficacy in Rodent Models



Animal Model	Species	Dosing (Route)	Key Findings	Reference(s)
Wakefulness Assessment	Rat	3 - 30 mg/kg (p.o.)	Exhibited robust wake promotion, with animals being awake 90% of the time for up to 3 hours post-dosing at 30 mg/kg.	[3]
Rat Dipsogenia Model	Rat	0.01 - 0.3 mg/kg (p.o.)	Dose- dependently inhibited the drinking response induced by the H3R agonist R- α- methylhistamine with an ED50 of 0.06 mg/kg.	[4]
Rat Social Recognition Model	Rat	0.01 - 0.1 mg/kg (p.o.)	Improved performance, indicating cognitive enhancement.	[4]
Prepulse Inhibition (PPI)	DBA/2NCrl Mice	10 and 30 mg/kg (i.p.)	Increased prepulse inhibition.	[4]

Pharmacokinetics in Preclinical Species

Irdabisant exhibits favorable pharmacokinetic properties across multiple species, including rapid absorption and high oral bioavailability.



Species	Dosing (Route)	Tmax (h)	t1/2 (h)	Bioavailabil ity (%)	Reference(s
Rat	1 mg/kg (i.v.), 3 mg/kg (p.o.)	~0.5-1	2.6-5.4	High	[3]
Dog	-	-	-	-	[3]
Monkey	1 mg/kg (i.v.), 3 mg/kg (p.o.)	~1-2	-	High	[3]

Clinical Evidence for Wakefulness

A clinical trial in healthy volunteers (NCT01903824) investigated the central nervous system effects of irdabisant.

Clinical Trial in Healthy Volunteers



Study Identifier	Population	Dosing	Key Findings on Wakefulness	Reference(s)
NCT01903824	Healthy Volunteers	Single doses of 5, 25, and 125 µg	Induced energizing, relaxed, and happy feelings. Showed a dose- related improvement in tests measuring attention, reaction time, and alertness. The 25 µg dose had the most optimal balance between favorable subjective effects and sleep inhibition.	[2]

Experimental Protocols Radioligand Binding Assay (General Protocol)

- Objective: To determine the binding affinity of irdabisant for the histamine H3 receptor.
- Materials:
 - Membrane preparations from cells expressing recombinant human or rat H3 receptors.
 - Radioligand (e.g., [3H]Nα-methylhistamine).
 - Irdabisant hydrochloride at various concentrations.



- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Incubate the membrane preparations with the radioligand and varying concentrations of irdabisant in the assay buffer.
- Allow the binding to reach equilibrium.
- Separate the bound and free radioligand by rapid filtration through glass fiber filters.
- Wash the filters to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Analyze the data to determine the IC50 value of irdabisant, which is then used to calculate the Ki value.

Rat Dipsogenia Model

- Objective: To assess the in vivo antagonist activity of irdabisant at the H3 receptor.
- Animals: Male Sprague-Dawley rats.
- Procedure:
 - Administer irdabisant or vehicle orally.
 - After a predetermined pretreatment time, administer the H3 receptor agonist R-α-methylhistamine to induce a drinking response (dipsogenia).
 - Measure the volume of water consumed by the rats over a specific period.
 - A reduction in water intake in the irdabisant-treated group compared to the vehicle group indicates H3 receptor antagonism.



Rat Social Recognition Test

- Objective: To evaluate the cognitive-enhancing effects of irdabisant.
- Animals: Adult male rats and juvenile rats.
- Procedure:
 - Habituation: Individually house adult rats and allow them to acclimate to the testing room.
 - Trial 1 (T1): Place a juvenile rat into the home cage of an adult rat for a short period (e.g.,
 5 minutes) and record the duration of social investigation (e.g., sniffing, grooming).
 - Inter-trial Interval: Remove the juvenile rat. Administer irdabisant or vehicle to the adult rat.
 - Trial 2 (T2): After a set interval (e.g., 60 minutes), re-introduce the same juvenile rat (familiar) or a novel juvenile rat to the adult rat's cage and record the duration of social investigation.
 - Analysis: A shorter investigation time in T2 with the familiar juvenile compared to a novel juvenile indicates memory. An increase in the discrimination between the familiar and novel juvenile in the irdabisant-treated group suggests cognitive enhancement.

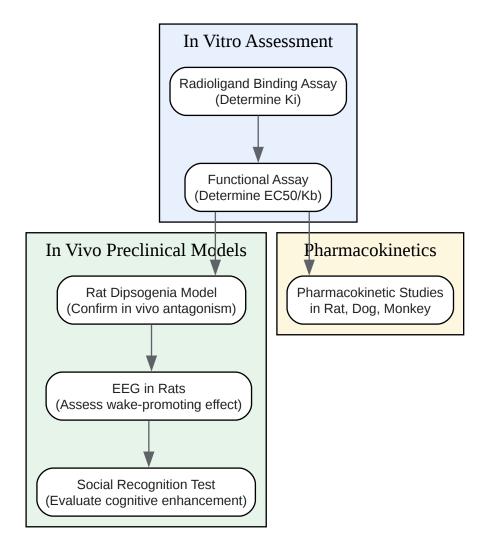
Electroencephalography (EEG) Analysis for Wakefulness

- Objective: To measure the effect of irdabisant on sleep-wake states.
- Animals: Rats surgically implanted with EEG and electromyography (EMG) electrodes.
- Procedure:
 - Allow the animals to recover from surgery and acclimate to the recording chambers.
 - Record baseline EEG/EMG data to establish normal sleep-wake patterns.
 - Administer irdabisant or vehicle.



- Continuously record EEG/EMG for several hours post-dosing.
- Score the recordings into distinct stages: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
- Analyze the data to determine the percentage of time spent in each state, the latency to sleep onset, and the duration and frequency of sleep/wake bouts. An increase in the time spent in wakefulness indicates a wake-promoting effect.

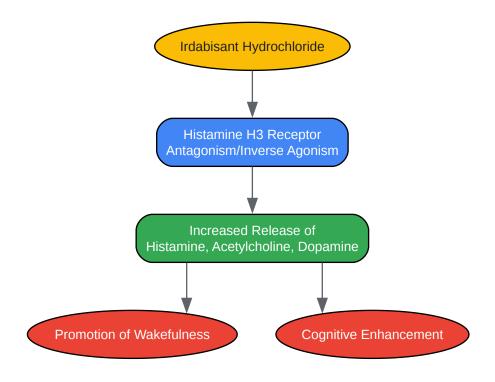
Visualizations



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Preclinical Evaluation Workflow for Irdabisant.





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Mechanism to Effect: Irdabisant's Path to Wakefulness.

Conclusion

Irdabisant hydrochloride is a well-characterized histamine H3 receptor antagonist/inverse agonist with a robust preclinical and emerging clinical profile supporting its wake-promoting effects. Its high potency, selectivity, and favorable pharmacokinetic properties make it a compelling molecule for further investigation in the treatment of sleep-wake disorders. The detailed data and methodologies presented in this guide are intended to serve as a valuable resource for the scientific community engaged in the research and development of novel therapeutics for hypersomnia and related conditions.

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